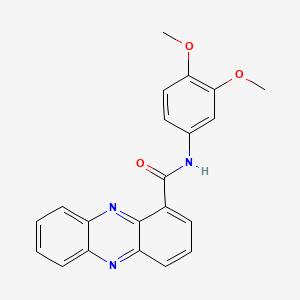![molecular formula C13H12ClNO2S B2965838 3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone CAS No. 63674-40-8](/img/structure/B2965838.png)
3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone is a chemical compound. It is a member of the thiophene family, which are heterocyclic compounds that have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives, such as 3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone, often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The molecular structure of 3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone would be a derivative of this basic thiophene structure.Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives can be quite complex. For instance, the Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . This reaction is known to generate 3-hydroxy-2-thiophene carboxylic derivatives .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of 3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone would be influenced by its additional functional groups.科学的研究の応用
Antibacterial Applications
Thiophene derivatives have shown significant potential in antibacterial treatments. For instance, certain compounds within this class have demonstrated greater inhibitory effects against various bacteria, including Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus. The compound “3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone” could potentially be explored for its efficacy against these organisms due to its structural similarity to other active thiophene derivatives .
Antifungal Applications
Similar to their antibacterial properties, thiophene derivatives can also be effective against fungal infections. The research has indicated that certain 3-halobenzo[b]thiophenes exhibit low minimum inhibitory concentrations (MIC) against yeast, suggesting that our compound of interest might also possess antifungal capabilities worthy of further investigation .
Medicinal Chemistry
In the field of medicinal chemistry, thiophene and its substituted derivatives serve as crucial components for the development of new pharmaceuticals. They are often used as a scaffold for producing combinatorial libraries in the search for lead molecules with therapeutic potential . The specific compound could be a candidate for such explorations due to its unique chemical structure.
Drug Development
The structural properties of thiophene derivatives make them suitable for drug development, particularly as they can be modified to enhance their pharmacological profiles. In silico absorption, distribution, metabolism, and excretion (ADME) properties of these compounds have been determined, indicating their potential as drug candidates . “3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone” could be subjected to similar evaluations to assess its viability as a pharmaceutical.
Lead Molecule Identification
Thiophene derivatives are often used in the identification of lead molecules for drug discovery. Their versatile chemical structure allows for extensive modifications, which can lead to the discovery of compounds with desirable biological activities . The compound could be part of such screening processes due to its thiophene backbone.
Combinatorial Chemistry
In combinatorial chemistry, thiophene derivatives are valuable for generating diverse molecular libraries. These libraries are then screened for biological activity to identify potential therapeutic agents . “3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone” could be included in such libraries due to its structural features.
作用機序
The mechanism of action of thiophene derivatives in biological systems can vary widely depending on the specific compound and its functional groups. They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
将来の方向性
特性
IUPAC Name |
(3-chloro-1-benzothiophen-2-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c14-11-9-3-1-2-4-10(9)18-12(11)13(16)15-5-7-17-8-6-15/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBVHEAVEDLITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2965755.png)
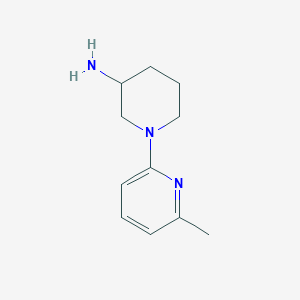
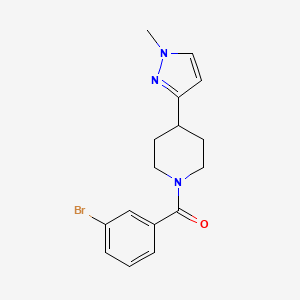
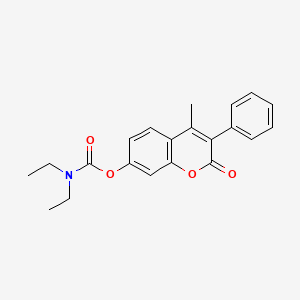
![N-(2,6-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2965761.png)
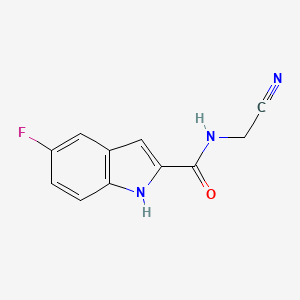

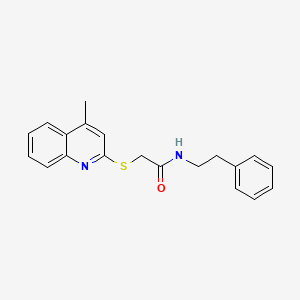
![5-(Furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2965768.png)
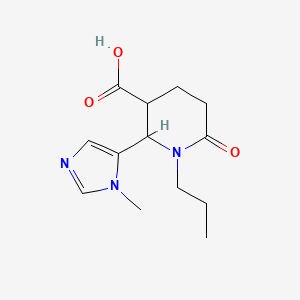
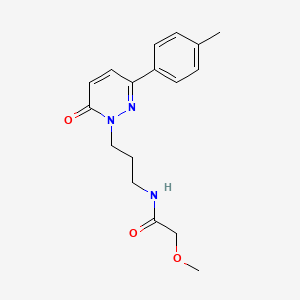
![4-acetyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2965775.png)
![3-Oxospiro[3.3]heptane-1-carboxylic acid](/img/structure/B2965777.png)
